molecular formula C5H4N2O3 B12822883 2-Oxo-1H-imidazole-1,3(2H)-dicarbaldehyde

2-Oxo-1H-imidazole-1,3(2H)-dicarbaldehyde

Cat. No.: B12822883
M. Wt: 140.10 g/mol
InChI Key: OOSYBBSUTDNHSY-UHFFFAOYSA-N
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Description

2-Oxo-1H-imidazole-1,3(2H)-dicarbaldehyde is a chemical compound with a unique structure that includes an imidazole ring with two aldehyde groups and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1H-imidazole-1,3(2H)-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1H-imidazole-1,3(2H)-dicarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

    Reduction: The keto group can be reduced to a hydroxyl group.

    Substitution: The imidazole ring can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions may vary depending on the nucleophile, but typically involve mild bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazole derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

2-Oxo-1H-imidazole-1,3(2H)-dicarbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 2-Oxo-1H-imidazole-1,3(2H)-dicarbaldehyde exerts its effects involves its reactive functional groups. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The keto group can participate in various chemical transformations, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Di-tert-butyl 2-oxo-1,3-benzodiazole-1,3-dicarboxylate
  • 5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione

Uniqueness

2-Oxo-1H-imidazole-1,3(2H)-dicarbaldehyde is unique due to its specific combination of functional groups and its imidazole ring structure. This combination provides a distinct reactivity profile and potential for diverse applications that may not be as pronounced in similar compounds.

Properties

Molecular Formula

C5H4N2O3

Molecular Weight

140.10 g/mol

IUPAC Name

2-oxoimidazole-1,3-dicarbaldehyde

InChI

InChI=1S/C5H4N2O3/c8-3-6-1-2-7(4-9)5(6)10/h1-4H

InChI Key

OOSYBBSUTDNHSY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)N1C=O)C=O

Origin of Product

United States

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